Methyl 2-(4-butoxyphenyl)quinoline-4-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including methyl 2-(4-butoxyphenyl)quinoline-4-carboxylate, often involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These reactions typically require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming more prevalent . These approaches not only enhance efficiency but also reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-butoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline amines .
Scientific Research Applications
Methyl 2-(4-butoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(4-butoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication in microorganisms . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(4-butoxyphenyl)quinoline-4-carboxylate is unique due to the presence of the butoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacological properties compared to other quinoline derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 2-(4-butoxyphenyl)quinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-4-13-25-16-11-9-15(10-12-16)20-14-18(21(23)24-2)17-7-5-6-8-19(17)22-20/h5-12,14H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYXUDVGNPFVAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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